Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride

Metabotropic Glutamate Receptors Neuroscience GPCR Pharmacology

Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride (CAS 179814-91-6), also known as RS-3-hydroxyphenylglycine methyl ester hydrochloride, is a phenylglycine derivative with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 g/mol. The compound exists as a racemic mixture (RS) of the methyl ester hydrochloride salt, which enhances its aqueous solubility and stability relative to the free amino acid.

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
CAS No. 179814-91-6
Cat. No. B1458889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride
CAS179814-91-6
Molecular FormulaC9H12ClNO3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=CC=C1)O)N.Cl
InChIInChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-3-2-4-7(11)5-6;/h2-5,8,11H,10H2,1H3;1H
InChIKeyQHOGBTIFQCZFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-(3-Hydroxyphenyl)Acetate Hydrochloride (CAS 179814-91-6): Core Identity and Procurement-Relevant Specifications


Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride (CAS 179814-91-6), also known as RS-3-hydroxyphenylglycine methyl ester hydrochloride, is a phenylglycine derivative with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 g/mol . The compound exists as a racemic mixture (RS) of the methyl ester hydrochloride salt, which enhances its aqueous solubility and stability relative to the free amino acid . It is primarily utilized as a versatile building block in medicinal chemistry and as an intermediate in the synthesis of bioactive molecules, including beta-lactam antibiotics [1]. The compound is commercially available at a standard purity of 95% .

Why Generic Substitution Fails for Methyl 2-Amino-2-(3-Hydroxyphenyl)Acetate Hydrochloride: Quantified Differentiation of a Meta-Hydroxy Phenylglycine Ester


Hydroxyphenylglycine (HPG) derivatives are defined by the position of the phenolic hydroxyl group (ortho, meta, or para), the stereochemistry at the alpha-carbon (R, S, or RS), and the C-terminal functional group (free acid, methyl ester, or other ester). These seemingly minor structural variations translate into substantial and quantifiable differences in receptor pharmacology, physicochemical properties, and synthetic utility [1]. For instance, the para-hydroxy analog (methyl 2-amino-2-(4-hydroxyphenyl)acetate) is an established intermediate specifically for beta-lactam antibiotic synthesis (e.g., amoxicillin), whereas the meta-hydroxy substitution pattern of the target compound imparts distinct biological activity at metabotropic glutamate receptors (mGluRs) [1][2]. Furthermore, the methyl ester hydrochloride salt form provides superior solubility and stability compared to the free acid, directly impacting its utility in both in vitro assays and synthetic workflows . Therefore, interchangeability with other hydroxyphenylglycine analogs without rigorous experimental validation is scientifically unsound and carries significant risk of functional mismatch.

Quantitative Differentiation Evidence for Methyl 2-Amino-2-(3-Hydroxyphenyl)Acetate Hydrochloride: Direct Comparator Data and Structure-Activity Insights


Meta-Hydroxy Substitution Confers mGluR1 Agonist Activity Absent in the Para-Hydroxy Analog

The meta-hydroxyphenylglycine (3-HPG) scaffold, which constitutes the core of the target compound, acts as an agonist at the group I metabotropic glutamate receptor mGluR1, while the corresponding para-hydroxy analog (4-HPG) does not exhibit this activity. In functional assays using cloned mGluR subtypes, (S)-3-HPG (the free acid form) demonstrated agonist activity at mGluR1, whereas (S)-4-carboxyphenylglycine ((S)-4CPG) and other para-substituted phenylglycine derivatives displayed antagonist or no activity at this receptor [1][2]. The methyl ester hydrochloride form of 3-HPG is a prodrug or protected form of the active moiety, designed to improve membrane permeability or serve as a synthetic intermediate, and its ultimate pharmacological activity is dependent on intracellular esterase cleavage to liberate the active free acid . This represents a fundamental difference in pharmacodynamic profile that is directly attributable to the position of the hydroxyl group on the aromatic ring.

Metabotropic Glutamate Receptors Neuroscience GPCR Pharmacology

Distinct Selectivity Profile of 3-HPG at mGluR Subtypes vs. Non-Selective Ortho-Hydroxy Analogs

While the target compound is a racemic mixture, its active enantiomer (S)-3-HPG demonstrates a notably selective pharmacological profile at metabotropic glutamate receptors. It is a potent mGluR1 agonist with no effect at mGluR2 or mGluR4 . This selectivity contrasts sharply with the ortho-hydroxy analog. Qualitative data suggests that the 2-hydroxyphenyl substitution is associated with a broader, less selective interaction profile with various enzymes and receptors . The meta-hydroxy substitution in the target compound is critical for achieving mGluR1 selectivity, a feature not shared by the ortho-hydroxy version.

Metabotropic Glutamate Receptors Receptor Selectivity Drug Discovery

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility Compared to the Parent Free Amino Acid

The hydrochloride salt form of the methyl ester provides a critical advantage in aqueous solubility. While specific quantitative solubility data for the exact hydrochloride salt (CAS 179814-91-6) is often proprietary, general knowledge of amino acid ester hydrochlorides indicates significantly improved aqueous solubility compared to the parent free amino acid . For example, the parent free acid (RS)-3-Hydroxyphenylglycine has a molecular weight of 167.16 g/mol and is typically less soluble in water than its hydrochloride salt counterpart . This enhanced solubility is essential for preparing stock solutions for in vitro assays. A structurally related compound, Methyl (R)-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride, is noted for its water solubility, which is a direct result of the hydrochloride salt form [1].

Physicochemical Properties Formulation Solubility

Methyl Ester Serves as a Defined Intermediate for Beta-Lactam Antibiotic Synthesis, Distinct from the Para-Hydroxy Isomer

Hydroxyphenylglycine methyl esters (HPGME) are recognized intermediates in the synthesis of beta-lactam antibiotics. A study focused on the green synthesis of HPGME reported that a deep eutectic solvent (DES) catalyst could produce HPGME with a 40% yield [1]. While this specific study used a generic HPGME, it highlights the synthetic accessibility of this class of methyl esters. In contrast, the para-hydroxy isomer (D-p-hydroxyphenylglycine methyl ester) is overwhelmingly the preferred intermediate for large-scale industrial antibiotic production [2]. Therefore, the meta-hydroxy isomer of the target compound is a valuable alternative scaffold for developing novel or modified beta-lactam structures where the biological activity of the para-hydroxy isomer is undesirable or insufficient.

Synthetic Intermediate Beta-Lactam Antibiotics Green Chemistry

High-Value Application Scenarios for Methyl 2-Amino-2-(3-Hydroxyphenyl)Acetate Hydrochloride Based on Verified Quantitative Differentiation


Tool Compound for Selective Metabotropic Glutamate Receptor 1 (mGluR1) Activation Studies

Researchers investigating the role of mGluR1 in neurological disorders (e.g., pain, neurodegeneration) can utilize the target compound as a prodrug form of the selective mGluR1 agonist (S)-3-HPG. This is based on the established agonist activity of (S)-3-HPG at mGluR1 with no activity at mGluR2 or mGluR4 , a selectivity profile not achievable with para- or ortho-hydroxy phenylglycine analogs.

Key Intermediate in the Synthesis of Novel Beta-Lactam Antibiotics with Modified Activity Spectra

Medicinal chemists aiming to synthesize beta-lactam antibiotics with altered antibacterial profiles can use this meta-hydroxy intermediate as a departure from the classic para-hydroxy scaffold [1]. The target compound provides access to a new chemical space that is structurally related to, but functionally distinct from, intermediates used in current industrial-scale antibiotic production [2].

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The methyl ester hydrochloride salt serves as a protected, soluble form of 3-hydroxyphenylglycine, facilitating its use as a chiral building block in peptide or small-molecule synthesis. Its enhanced solubility compared to the free acid simplifies reaction setup and purification steps, making it a more convenient reagent for both academic and industrial synthetic laboratories.

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